

Characterization of Butyl Decanoate: A Comparative Guide to Spectroscopic and Chromatographic Techniques

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Compound of Interest		
Compound Name:	Butyl decanoate	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of **butyl decanoate**, an ester widely used in the flavor, fragrance, and pharmaceutical industries. The focus is on Nuclear Magnetic Resonance (NMR) spectroscopy, with supporting data from alternative methods such as Infrared (IR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Spectroscopic and Chromatographic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and GC-MS analyses of **butyl decanoate**.

Table 1: ¹H NMR Spectral Data for **Butyl Decanoate**



Assignment	Chemical Shift (δ, ppm)	Multiplicity	Inferred Coupling Constant (J, Hz)
H-a (CH ₃)	0.88	Triplet (t)	~ 6.8
H-b, c, d, e, f, g	1.27	Multiplet (m)	-
H-h (CH ₂)	1.35	Multiplet (m)	-
H-i (CH ₂)	2.282	Triplet (t)	~ 7.5
H-j (CH ₂)	1.45	Sextet (sxt)	~ 7.2
H-k (CH ₂)	1.63 - 1.51	Multiplet (m)	-
H-I (O-CH ₂)	4.068	Triplet (t)	~ 6.7
H-m (CH ₃)	0.93	Triplet (t)	~ 7.4

Note: Data inferred from multiple sources. Multiplicity and coupling constants are estimated based on typical values for alkyl chains.

Table 2: 13C NMR Spectral Data for **Butyl Decanoate**

Assignment	Chemical Shift (δ, ppm)
C-1 (C=O)	~174
C-2 (CH ₂)	~34
C-3 to C-8 (CH ₂)	~29-32
C-9 (CH ₂)	~25
C-10 (CH ₃)	~14
C-1' (O-CH ₂)	~64
C-2' (CH ₂)	~31
C-3' (CH ₂)	~19
C-4' (CH₃)	~14



Note: Approximate chemical shifts are interpreted from spectral data.[1]

Table 3: Comparison of Alternative Characterization Methods for Butyl Decanoate

Technique	Key Findings
Infrared (IR) Spectroscopy	The IR spectrum of butyl decanoate exhibits a strong, characteristic absorption band for the ester carbonyl group (C=O) at approximately 1740 cm ⁻¹ . Other significant peaks include C-H stretching vibrations around 2850-2960 cm ⁻¹ and C-O stretching vibrations in the 1100-1300 cm ⁻¹ region.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS)	Retention Index (RI): The Kovats non-isothermal retention index on a standard non-polar column (e.g., DB-5) is approximately 1570-1575. [1]Mass Spectrum (EI): The electron ionization mass spectrum shows characteristic fragmentation patterns. The molecular ion peak (m/z 228) may be weak or absent. Prominent fragments are observed at m/z = 173 (M-55, loss of butoxy radical), 155, 116, 60, and 56 (base peak).[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of **butyl decanoate**.

Materials:

• Butyl decanoate sample



- Deuterated chloroform (CDCl₃)
- NMR tubes (5 mm)
- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of butyl decanoate in 0.6-0.7 mL of CDCl₃ in a small vial.
 - Vortex the mixture until the sample is fully dissolved.
 - Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup (300 MHz NMR Spectrometer):
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Acquire the ¹H NMR spectrum using a standard pulse sequence.
 - Typical parameters:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-2 seconds



■ Number of scans: 8-16

• ¹³C NMR Acquisition:

• Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Typical parameters:

Pulse angle: 30 degrees

Acquisition time: 1-2 seconds

Relaxation delay: 2 seconds

• Number of scans: 1024 or more, depending on sample concentration.

· Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Phase correct the spectra.
- Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for 1 H and δ 77.16 ppm for 13 C).
- Integrate the signals in the ¹H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **butyl decanoate**.

Materials:

- Butyl decanoate sample
- FTIR spectrometer with a liquid sample holder (e.g., salt plates (NaCl or KBr) or an ATR accessory)



- Pipette
- Solvent for cleaning (e.g., acetone or isopropanol)

Procedure:

- Instrument Setup:
 - Perform a background scan to account for atmospheric CO₂ and H₂O.
- Sample Preparation (Neat Liquid on Salt Plates):
 - Place a drop of butyl decanoate onto a clean, dry salt plate.
 - Carefully place a second salt plate on top, spreading the liquid into a thin film.
 - Mount the plates in the spectrometer's sample holder.
- Data Acquisition:
 - Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis:
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of **butyl decanoate** and to confirm its molecular weight and fragmentation pattern.

Materials:

- Butyl decanoate sample
- Volatile solvent (e.g., hexane or ethyl acetate)



- GC-MS instrument equipped with a capillary column (e.g., DB-5 or equivalent)
- Autosampler vials

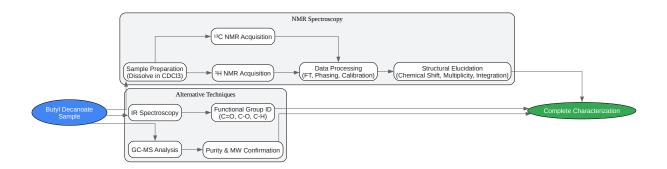
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **butyl decanoate** (e.g., 1 mg/mL) in a suitable volatile solvent.
 - Transfer the solution to an autosampler vial.
- Instrument Setup:
 - Set the GC oven temperature program (e.g., initial temperature of 50°C, ramp to 250°C at 10°C/min).
 - Set the injector and transfer line temperatures (e.g., 250°C).
 - Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
 - Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300) in electron ionization (EI) mode.
- Data Acquisition:
 - Inject a small volume of the sample (e.g., 1 μL) into the GC.
 - Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
- Data Analysis:
 - Determine the retention time of the butyl decanoate peak.
 - Analyze the mass spectrum of the peak, identifying the molecular ion and key fragment ions.
 - Compare the obtained spectrum with a library spectrum for confirmation.



Workflow and Logical Relationships

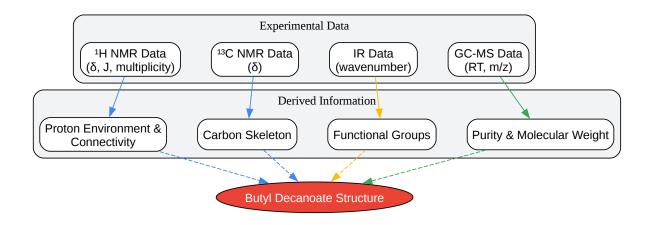
The following diagrams illustrate the logical workflow for the characterization of **butyl decanoate** using the described analytical techniques.



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Caption: Workflow for the characterization of **Butyl Decanoate**.





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Caption: Logical relationships between data and structure.

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